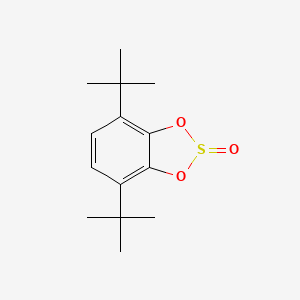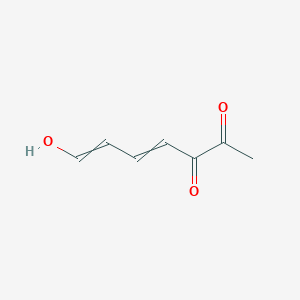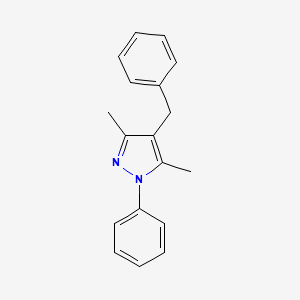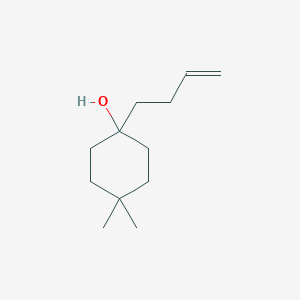
1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a butenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexanone with but-3-en-1-yl magnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The resulting product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The butenyl group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanal.
Reduction: Formation of 1-(But-3-en-1-yl)-4,4-dimethylcyclohexane.
Substitution: Formation of halogenated derivatives such as 1-(But-3-en-1-yl)-4,4-dimethylcyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The butenyl group may interact with cellular membranes, influencing membrane fluidity and permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
1-(But-3-en-1-yl)-4,4-dimethylcyclohexan-1-ol can be compared with similar compounds such as:
1-(But-3-en-1-yl)-4,4-dimethylcyclohexane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
4,4-Dimethylcyclohexanol: Lacks the butenyl group, leading to different physical and chemical properties.
1-(But-3-en-1-yl)-cyclohexanol: Lacks the dimethyl substitution, affecting its steric and electronic properties.
Propiedades
Número CAS |
96517-15-6 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
1-but-3-enyl-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-4-5-6-12(13)9-7-11(2,3)8-10-12/h4,13H,1,5-10H2,2-3H3 |
Clave InChI |
STDOQAZQGWZBEO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(CCC=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


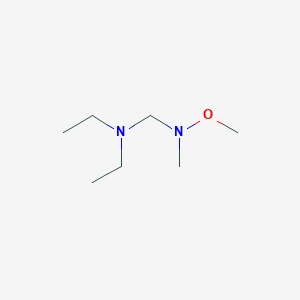
![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
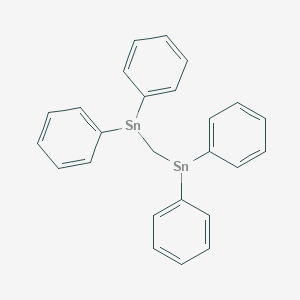
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
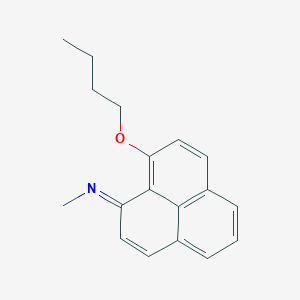
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
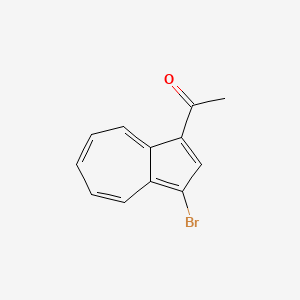
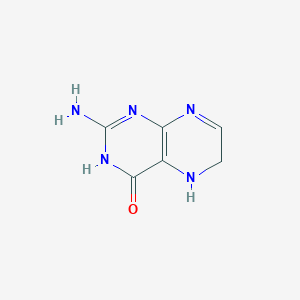
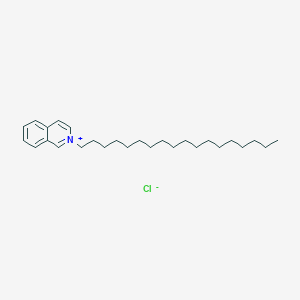
![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
